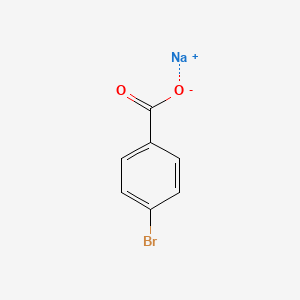

Sodium 4-bromobenzoate

Descripción general

Descripción

Sodium 4-bromobenzoate is a chemical compound with the molecular formula C7H4BrNaO2 . It is a product provided by BOC Sciences, a world-leading provider of special chemicals .

Synthesis Analysis

The synthesis of this compound involves reaction with sodium hydroxide in water at 80 degrees Celsius for 0.5 hours . A study also suggests that it can be synthesized from 4-Bromobenzoic acid .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a bromo group and a carboxylate group . The molecular weight is approximately 200.010 Da .Chemical Reactions Analysis

This compound has been used in the preparation of zinc (II) 4-bromobenzoate complex compounds . During the thermal decomposition of these compounds, the neutral organic ligand, bis (4-bromophenyl)methanone, and carbon dioxide were evolved .Aplicaciones Científicas De Investigación

Green Chemistry Education

Huang Jing (2013) discussed an experiment for Pd/C-catalyzed Suzuki coupling reaction of 4-bromobenzoic acid with sodium tetraphenylborate in alkali aqueous solution, designed for undergraduate Organic Chemistry courses. This approach enhances student participation and interest in scientific research (Huang Jing, 2013).

Oxidation Reactions in Organic Chemistry

T. M. Shaikh, L. Emmanuvel, and A. Sudalai (2006) described sodium metaperiodate (NaIO4)-mediated oxidation of methylarenes and benzylic bromides to produce aromatic carboxylic acids. This method selectively oxidizes benzyl alcohols to aldehydes, using NaIO4 for nuclear bromination followed by oxidation to yield 4-bromobenzoic acid (Shaikh et al., 2006).

Aromatic Bromination with Sodium Bromate

A. Groweiss (2000) optimized a laboratory-scale bromination process using sodium bromate, which is effective for aromatic compounds with deactivating substituents. This method achieved high yields (85−98%) and specificity in brominating compounds like nitrobenzene, benzoic acid, and benzaldehyde (Groweiss, 2000).

Solid-State Polycondensation Reactions

O. Herzberg et al. (2001) studied the solid-state polymerization reaction of alkali 4-halogenomethylbenzoates. Sodium and potassium salts of these acids, when heated, undergo polymerization, producing alkali halide and poly(4-hydroxymethylbenzoic acid) (Herzberg et al., 2001).

Catalysis and Reaction Optimization

Y. E. Ryzhkova, F. V. Ryzhkov, and M. Elinson (2020) investigated the electrochemically induced multicomponent transformation involving 3-(4-bromophenyl)isoxazol-5(4H)-one and other compounds. This study highlighted potential biomedical applications, especially in regulating inflammatory diseases (Ryzhkova et al., 2020).

Functionalization of Glassy Carbon

P. Actis et al. (2008) focused on chemically functionalizing glassy carbon electrodes with diazonium salts in ionic liquids. This process allows for electrochemical reduction of terminal nitro groups and creation of amine-terminated carbon surfaces, crucial in material science applications (Actis et al., 2008).

Phase-transfer Catalysis

Hung-Ming Yang and W. Chu (2014) explored the esterification of sodium 4-hydroxybenzoate with benzyl bromide using ultrasound-assisted solid-liquid phase-transfer catalysis. This method used a novel catalyst, BTBAMBC, to significantly increase product yield (Yang & Chu, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

sodium;4-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJAGBCLTWDDS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)[O-])Br.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80179960 | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2532-15-2 | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002532152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, p-bromo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80179960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

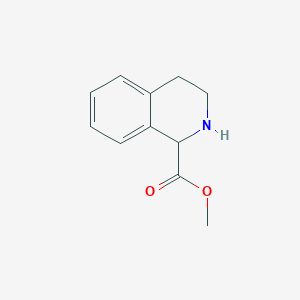

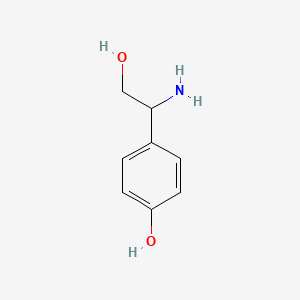

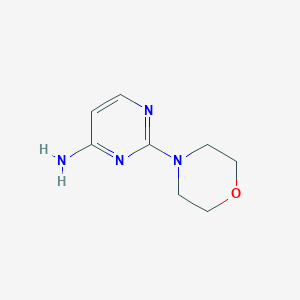

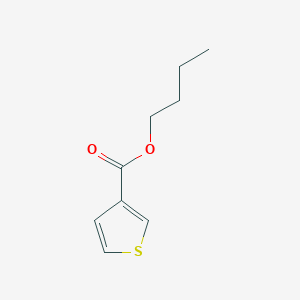

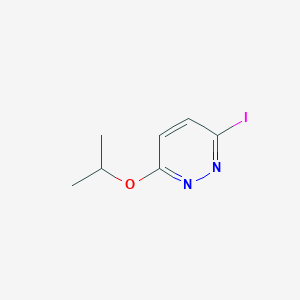

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyridine, 2-[1,1'-biphenyl]-3-yl-](/img/structure/B1603513.png)